N-methyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide

Description

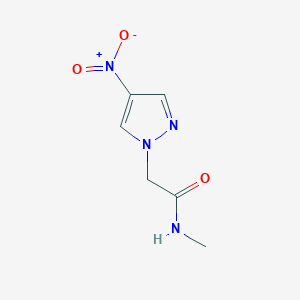

N-methyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide is a heterocyclic acetamide derivative featuring a pyrazole ring substituted with a nitro group at the 4-position and an N-methyl acetamide moiety at the 1-position.

Properties

IUPAC Name |

N-methyl-2-(4-nitropyrazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O3/c1-7-6(11)4-9-3-5(2-8-9)10(12)13/h2-3H,4H2,1H3,(H,7,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMLQHWGCESQYGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN1C=C(C=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide typically involves the reaction of 4-nitro-1H-pyrazole with N-methylacetamide under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-methyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Bases like sodium hydride or potassium carbonate.

Major Products:

Reduction of the nitro group: Produces N-methyl-2-(4-amino-1H-pyrazol-1-yl)acetamide.

Substitution reactions: Can yield various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-Methyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide typically involves the reaction of 4-nitro-1H-pyrazole with acetic anhydride or acetyl chloride in the presence of a base. Characterization is performed using spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm the structure and purity of the compound.

Anticancer Activity

This compound has shown promising results in anticancer research. It has been evaluated for its cytotoxic effects against various cancer cell lines, including HeLa, MCF-7, and HT-29. The compound demonstrated significant antiproliferative activity, with some derivatives exhibiting IC₅₀ values in the low micromolar range (e.g., IC₅₀ = 0.34 μM against MCF-7) . Mechanistic studies indicate that these compounds can induce apoptosis and arrest the cell cycle at the G2/M phase, suggesting their potential as tubulin polymerization inhibitors .

Antibacterial Properties

Research has also explored the antibacterial efficacy of this compound derivatives against various bacterial strains. Compounds with similar pyrazole structures have been noted for their ability to inhibit bacterial growth and biofilm formation . For instance, certain derivatives showed significant activity against Staphylococcus aureus and Escherichia coli, indicating their potential as novel antibacterial agents .

Pharmacological Studies

Pharmacological evaluations have indicated that this compound exhibits lower toxicity compared to established drugs like lidocaine while maintaining some anesthetic and anti-arrhythmic properties . This suggests a favorable safety profile for potential therapeutic use.

Data Tables

| Compound | Activity | IC₅₀ (μM) | Cell Line |

|---|---|---|---|

| 7d | Antiproliferative | 0.34 | MCF-7 |

| 7d | Antiproliferative | 0.52 | HeLa |

| 4b | Antibacterial | 460 μg/mL | E. coli |

| 5a | Antibacterial | 230 μg/mL | S. aureus |

Case Study 1: Anticancer Evaluation

In a study focusing on N-Methyl derivatives, compound 7d was synthesized and evaluated for its anticancer properties. It exhibited potent antiproliferative effects across multiple cancer cell lines, leading to further investigations into its mechanism of action involving tubulin inhibition .

Case Study 2: Antibacterial Screening

A series of pyrazole derivatives were synthesized and tested against common bacterial pathogens. The results indicated that certain compounds had superior antibacterial activity compared to traditional antibiotics, highlighting their potential in treating resistant infections .

Mechanism of Action

The mechanism of action of N-methyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrazole ring can also engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Modifications

2-(4-Amino-1H-pyrazol-1-yl)acetamide (13c)

- Structure : The nitro group is reduced to an amine (-NH₂), altering electronic properties.

- This derivative showed 90% yield in hydrogenation reactions .

- Biological Implications : Amines are often critical for interactions with biological targets, suggesting divergent activity compared to the nitro analog.

N,N-Dimethyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide

- Structure : The acetamide nitrogen is dimethylated.

- Applications : Likely optimized for membrane permeability in drug design.

N-(2-Aminoethyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide

Substituent Variations on the Pyrazole or Acetamide

N-[1-(4-Chlorobenzyl)-1H-pyrazol-3-yl]-2-(4-nitrophenyl)acetamide

- Structure : Incorporates a 4-chlorobenzyl group on pyrazole and a 4-nitrophenyl on acetamide.

- Properties : The chlorobenzyl group introduces hydrophobic interactions, while the nitrophenyl enhances π-π stacking. Such modifications are common in insecticides and antifungals .

2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

Complex Derivatives with Extended Scaffolds

2-(4-Nitro-1H-pyrazol-1-yl)-N-[1-(tricyclo[3.3.1.1³,⁷]dec-1-yl)-1H-pyrazol-3-yl]acetamide

- Structure : A bulky tricyclodecane group is appended to the pyrazole.

- Properties : The steric bulk may enhance selectivity for specific biological targets, though solubility is likely reduced .

N-[4-[5-[(4-Iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]-4-nitro-1H-pyrazole-1-acetamide

Key Research Findings and Data Tables

Table 1: Comparative Analysis of Selected Derivatives

Table 2: Crystallographic and Hydrogen-Bonding Data

Biological Activity

N-methyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a nitro group on the pyrazole ring, which is known to enhance its reactivity and biological activity. The presence of the nitro group allows for various chemical transformations, including reduction to form N-methyl-2-(4-amino-1H-pyrazol-1-yl)acetamide, which may exhibit different biological properties.

The biological activity of this compound is primarily attributed to its interaction with cellular targets through the following mechanisms:

- Nitro Group Reduction : The nitro group can undergo bioreduction to form reactive intermediates that interact with proteins and nucleic acids, potentially leading to inhibition of key cellular processes.

- Hydrogen Bonding : The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies have shown significant activity against various pathogens. For instance, derivatives of pyrazole compounds have been tested for their minimum inhibitory concentration (MIC) values:

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 7b | 0.22 - 0.25 | Bactericidal |

| 4a | 460 | Antibacterial |

| 5a | 230 | Antibiofilm |

These values indicate that certain derivatives are effective against Staphylococcus aureus and other bacterial strains, showcasing the potential for development into therapeutic agents .

Anti-inflammatory Activity

The compound has also been explored for its anti-inflammatory properties. Studies suggest that the presence of the nitro group may play a role in modulating inflammatory pathways, although specific mechanisms remain under investigation.

Anticancer Potential

This compound has been investigated for its anticancer potential, particularly as a cyclin-dependent kinase (CDK) inhibitor. Similar pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 15 | Various | 0.005 |

| 7d | HeLa | 0.52 |

| MCF7 | 0.34 | |

| HT-29 | 0.86 |

These findings indicate that modifications to the pyrazole structure can enhance potency against cancer cells, with some compounds inducing apoptosis and cell cycle arrest .

Case Studies

Several studies have highlighted the efficacy of this compound derivatives:

- Antimicrobial Evaluation : A study evaluated multiple pyrazole derivatives for antimicrobial activity against clinical isolates, revealing that compounds with specific substitutions exhibited enhanced antibacterial effects .

- Cancer Cell Line Studies : Research on CDK inhibitors derived from pyrazole structures demonstrated significant antiproliferative effects across various cancer cell lines, emphasizing the potential for these compounds in cancer therapy .

Q & A

Q. Key Data :

- NMR analysis (e.g., ¹H NMR δ 8.95 ppm for pyrazole protons) confirms regiochemistry .

- X-ray crystallography (via SHELX software) resolves ambiguous substitution patterns .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify pyrazole ring protons (δ 8.5–9.0 ppm) and acetamide methyl groups (δ 3.2–3.3 ppm) .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., m/z 243 [M+H]⁺ for analogous compounds) .

- IR Spectroscopy : Detect amide C=O stretches (~1660 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Advanced: How can hydrogen-bonding patterns in the crystal structure inform reactivity?

Methodological Answer:

Hydrogen bonding (e.g., N–H···O interactions) stabilizes specific conformations, affecting:

- Solubility : Strong intermolecular bonds reduce solubility in non-polar solvents.

- Reactivity : Hydrogen-bonded nitro groups may resist reduction until bonds are disrupted.

- Graph-set analysis (using Etter’s rules) maps interaction networks, guiding co-crystal design .

Example : SHELX-refined structures reveal dimeric motifs via N–H···O=C bonds, critical for predicting solid-state stability .

Basic: What are the potential biochemical applications of this compound?

Methodological Answer:

- Enzyme inhibition : The nitro group and acetamide moiety may interact with catalytic sites (e.g., nitroreductases or proteases).

- Antiviral studies : Structural analogs (e.g., thiazole acetamides) show activity against herpes viruses, suggesting possible repurposing .

- Proteomics : Used as a scaffold for photoaffinity labeling or click chemistry probes .

Advanced: How can structure-activity relationships (SAR) be optimized for target specificity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.